Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate
CAS No.: 122497-22-7
Cat. No.: VC7940320
Molecular Formula: C14H19N5O4
Molecular Weight: 321.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122497-22-7 |
|---|---|
| Molecular Formula | C14H19N5O4 |
| Molecular Weight | 321.33 g/mol |
| IUPAC Name | diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate |
| Standard InChI | InChI=1S/C14H19N5O4/c1-3-22-12(20)9(13(21)23-4-2)5-6-19-8-17-10-7-16-14(15)18-11(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,18) |
| Standard InChI Key | KNWMSZQPOGIVMT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a central propanedioate (malonate) core, where the two carboxylic acid groups are substituted with ethyl esters. At the C2 position of the malonate, a 2-(2-aminopurin-9-yl)ethyl chain is attached. The purine ring system comprises a bicyclic structure with an amino group at the 2-position, contributing to its potential hydrogen-bonding capabilities .
Key structural features:
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Malonate ester: Diethyl substitution at the 1,3-positions ().
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Purine moiety: 2-Aminopurin-9-yl group, a nitrogen-rich heterocycle.
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Linker: Ethyl chain connecting the malonate and purine units.
IUPAC and SMILES Representations
The structural complexity is reflected in its high nitrogen content (21.8% by mass) and multiple functional groups, which influence its reactivity and solubility .
Synthesis and Production
Synthetic Routes
While explicit details about its synthesis are scarce, analogous malonate derivatives suggest a multi-step alkylation strategy:
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Enolate Formation: Diethyl malonate is deprotonated using a strong base (e.g., sodium ethoxide) to generate the enolate ion.
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Alkylation: The enolate reacts with 2-(2-aminopurin-9-yl)ethyl bromide in an mechanism, forming the C–C bond between the malonate and purine units .
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Purification: Chromatography or recrystallization isolates the product, with reported yields of ~87% in optimized conditions .
Industrial Considerations
Large-scale production faces challenges due to the purine moiety’s sensitivity to harsh conditions. Continuous flow reactors may enhance yield by maintaining precise temperature and pH control.
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 321.33 g/mol | |
| Density | Not reported | |
| Boiling Point | Not determined | |
| Melting Point | Not available | |
| LogP | 0.47 | |
| Polar Surface Area | 122.95 Ų |
Spectroscopic Characteristics
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IR: Expected peaks for ester C=O (~1740 cm), purine C=N (~1650 cm), and N–H stretches (~3350 cm) .
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NMR: NMR would show signals for ethyl ester protons (~1.2–4.3 ppm), purine aromatic protons (~8.1–8.3 ppm), and the amine group (~5.5 ppm) .
Chemical Reactivity and Stability
Hydrolysis
The ethyl esters are susceptible to base-catalyzed hydrolysis, yielding the corresponding dicarboxylic acid. Under acidic conditions, the purine ring may undergo protonation or degradation .
Functional Group Transformations
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Esterification: Transesterification with methanol could produce the dimethyl analog (CAS 122497-20-5).
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Aminopurin Modifications: The 2-amino group on the purine may participate in condensation reactions, forming Schiff bases or amides .
Pharmaceutical Relevance
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